REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]([OH:12])[CH2:10][CH3:11].C(=O)(O)[O-].[Na+].Cl[O-].[Ca+2].Cl[O-]>C(#N)C>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9](=[O:12])[CH2:10][CH3:11] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC(CC)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
28.5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Next, 40.0 g of silica gel (MCB Grade 62 60-200 mesh) was added to the mixture, which
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 23.5° C. for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered into a stirring solution of 8.0 g of sodium bicarbonate in 80 ml of water
|
Type
|
WASH
|
Details
|
The flask was rinsed with 200 ml of toluene
|
Type
|
STIRRING
|
Details
|
the filtrate was stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The mixture was partially evaporated under reduced pressure and 400 ml of toluene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The organic phase was washed with 100 ml of a saturated aqueous sodium chloride solution
|
Type
|
ADDITION
|
Details
|
containing 5.0 g of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |